molecular formula C9H11ClF3N B582536 (S)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride CAS No. 1213939-94-6

(S)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride

Cat. No.: B582536
CAS No.: 1213939-94-6
M. Wt: 225.639
InChI Key: XJVAGOCFOAYRDT-RGMNGODLSA-N
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Description

(S)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the corresponding ketone, 3-(trifluoromethyl)acetophenone.

    Reduction: The ketone is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is converted to the amine through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

    Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form the corresponding imine or nitrile derivatives.

    Reduction: Reduction reactions can convert the amine to the corresponding alkane or alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or anxiolytic agent.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    ®-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride: The enantiomer of the compound, with different pharmacological properties.

    1-(3-(Trifluoromethyl)phenyl)ethanol: The corresponding alcohol derivative.

    3-(Trifluoromethyl)acetophenone: The ketone precursor used in the synthesis.

Uniqueness: (S)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride is unique due to its chiral nature and the presence of the trifluoromethyl group, which imparts distinct chemical and pharmacological properties. Its enantiomeric purity is crucial for its activity, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

(1S)-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N.ClH/c1-6(13)7-3-2-4-8(5-7)9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVAGOCFOAYRDT-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662696
Record name (1S)-1-[3-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213939-94-6
Record name (1S)-1-[3-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
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